5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3S/c1-21(19,20)12-15-6-9(14)10(17-12)11(18)16-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIRONPZVVCGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H12ClN3O4S
- Molecular Weight : 313.77 g/mol
- CAS Number : 2335552
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Kinases : Studies have shown that pyrimidine derivatives can act as inhibitors of specific kinases involved in cellular signaling pathways. For instance, compounds similar to 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide have been tested against PfGSK3 and PfPK6, key targets in malaria treatment, showing promising inhibition profiles with IC50 values in the low micromolar range .
- Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The selectivity for COX-2 over COX-1 is particularly desirable for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Properties : The compound has been explored for its potential in cancer therapy. Certain analogs have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation and are often dysregulated in cancer .
In Vitro Studies
A variety of studies have assessed the biological activity of 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide and its analogs:
| Study | Target | Activity | IC50 Value |
|---|---|---|---|
| PfGSK3 | Inhibition | 236 nM | |
| COX-2 | Anti-inflammatory | 0.034 μM | |
| CDK2 | Inhibition | Potent |
Case Studies
- Anti-inflammatory Efficacy : In a study involving carrageenan-induced paw edema in rats, derivatives of this compound were evaluated for their anti-inflammatory efficacy. The most active compounds showed significant edema inhibition percentages, suggesting a strong therapeutic potential against inflammatory conditions .
- Antimalarial Activity : The compound's analogs were screened for antimalarial activity, focusing on their ability to inhibit PfGSK3 and PfPK6. Compounds exhibiting over 70% inhibition at 1 μM were further analyzed for dose-response relationships, indicating their potential as novel antimalarial agents .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide and its analogs. These compounds have shown effectiveness as inhibitors of key proteins involved in cancer progression, particularly cyclin-dependent kinases (CDKs). The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds promising candidates for cancer therapy.
Antimalarial Activity
The compound has also been investigated for its antimalarial properties. It acts as an inhibitor of specific plasmodial kinases, such as PfGSK3 and PfPK6, which are crucial for the survival and proliferation of malaria parasites. In vitro studies demonstrated that certain derivatives of this compound exhibited significant inhibitory activity against these kinases, indicating its potential use in treating malaria, especially in light of rising resistance to traditional antimalarial therapies .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is critical for optimizing its efficacy and minimizing toxicity. SAR studies have revealed that modifications to the methylsulfonyl group and the chlorophenyl moiety can significantly impact the biological activity of the compound.
| Modification | Effect on Activity |
|---|---|
| Substitution on pyrimidine ring | Alters binding affinity to target proteins |
| Variation in sulfonyl group | Influences solubility and bioavailability |
| Changes in chlorophenyl group | Affects selectivity towards cancerous versus normal cells |
These findings suggest that careful tuning of the chemical structure can enhance the therapeutic profile of this compound.
Inhibition Studies
A comprehensive study utilized a proprietary KinaseSeeker assay to evaluate the potency of various analogs against PfGSK3 and PfPK6. Compounds exhibiting over 70% inhibition at a concentration of 1 μM were further analyzed for their IC50 values, with some showing promising results (e.g., IC50 values around 700 nM) which indicate strong inhibitory effects on target kinases .
Antimicrobial Activity
In addition to its anticancer and antimalarial properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. Studies indicated that certain derivatives demonstrated significant antibacterial effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This broad-spectrum antimicrobial activity may open new avenues for treating infections caused by resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:
- Step 1 : Formation of the pyrimidine backbone via cyclocondensation of urea derivatives with β-diketones or malononitrile.
- Step 2 : Chlorination at the 5-position using POCl₃ or PCl₅ under reflux conditions (60–80°C) in anhydrous DMF .
- Step 3 : Introduction of the methylsulfonyl group via oxidation of a methylthio intermediate (e.g., using m-CPBA or H₂O₂ in acetic acid) .
- Step 4 : Carboxamide coupling with 3-chloroaniline using EDCI/HOBt or DCC as coupling agents in dichloromethane .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product (>95%) .
Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., chloro and methylsulfonyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₃H₁₀Cl₂N₃O₃S) and detects isotopic clusters for chlorine .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding with the carboxamide group) .
- HPLC-PDA : Assesses purity (>98%) and identifies byproducts (e.g., incomplete sulfonation or chlorination) .
Advanced Research Questions
Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 3-chlorophenyl with fluorophenyl or adjusting sulfonyl group position) to evaluate effects on target binding .
- In Vitro Assays : Test analogs against biological targets (e.g., kinases or GPCRs) using fluorescence polarization or SPR to measure binding affinities (Kd) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., hydrophobic pockets accommodating chlorophenyl groups) .
- Data Integration : Cross-correlate SAR data with physicochemical properties (logP, polar surface area) using QSAR models .
Q. What strategies resolve contradictions in reported biological activities of pyrimidine-carboxamide analogs?
- Methodological Answer :
- Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition + cell viability) to rule out false positives .
- Purity Reassessment : Re-analyze disputed compounds via LC-MS to confirm absence of impurities (e.g., residual solvents or degradation products) .
- Solubility Optimization : Test compounds in varied buffers (e.g., PBS with 0.1% Tween-80) to ensure consistent bioavailability .
- Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify off-target effects that may explain divergent results .
Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining reproducibility?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) . Example: A 2³ factorial design for chlorination may reveal optimal POCl₃ stoichiometry (1.2 equiv) and reaction time (4 hr) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at completion .
- Scale-Up Protocols : Gradually increase batch size (mg → g) while maintaining shear stress and mixing efficiency (e.g., overhead stirring vs. magnetic stir bars) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Solvent Calibration : Re-run NMR in standardized solvents (CDCl₃ vs. DMSO-d₆) and reference TMS at 0 ppm .
- pH Adjustment : For carboxamide protons, confirm pH neutrality to avoid shifts caused by deprotonation .
- Collaborative Validation : Share samples with independent labs to replicate spectra .
Biological Activity Profiling
Q. What experimental frameworks are recommended for elucidating this compound’s mechanism of action?
- Methodological Answer :
- Target Deconvolution : Use affinity chromatography (immobilized compound + cell lysate) followed by MS/MS to identify binding proteins .
- Gene Knockdown : Apply siRNA against hypothesized targets (e.g., kinases) and assess rescue of compound-induced phenotypes .
- Metabolic Profiling : Perform untargeted metabolomics (LC-MS) to trace pathway perturbations (e.g., ATP depletion in cancer cells) .
Structural Insights and Modifications
Q. Which functional groups are critical for stabilizing interactions with biological targets?
- Key Findings :
- Methylsulfonyl Group : Enhances hydrogen bonding with catalytic lysine residues in kinases (e.g., PDB: 3PP0) .
- 3-Chlorophenyl Motif : Engages in π-π stacking with aromatic side chains (e.g., Tyr-123 in GPR119) .
- Pyrimidine Core : Serves as a rigid scaffold, minimizing entropy loss upon binding .
- Validation Method : Synthesize analogs lacking these groups and compare IC₅₀ values in dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
